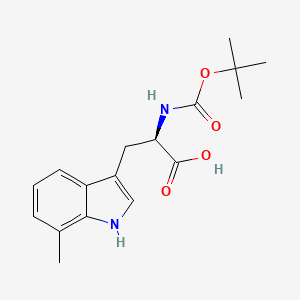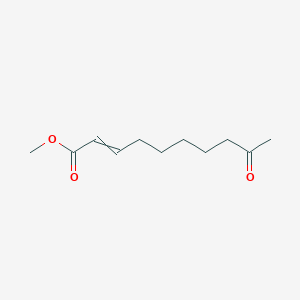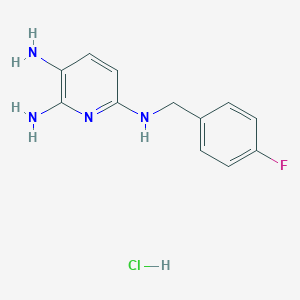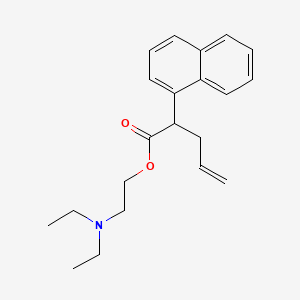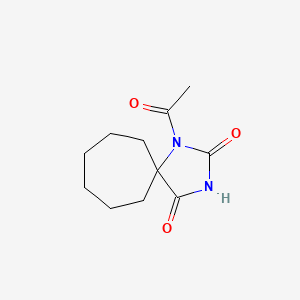
Butoxy(dimethyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxy(dimethyl)alumane is a chemical compound with the molecular formula C6H15AlO. It is an organoaluminum compound that has garnered interest in various fields of research due to its unique chemical properties and potential applications. This compound is known for its reactivity and ability to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Butoxy(dimethyl)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of trimethylaluminum with butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction can be represented as follows:
Al(CH3)3+C4H9OH→C4H9Al(CH3)2+CH4
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of specialized reactors and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Butoxy(dimethyl)alumane undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can reduce other compounds due to the presence of aluminum.
Substitution: Participates in substitution reactions where the butoxy or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution, such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Aplicaciones Científicas De Investigación
Butoxy(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and ability to modify surfaces.
Mecanismo De Acción
The mechanism of action of Butoxy(dimethyl)alumane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. The aluminum center can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This compound can also act as a Lewis acid, accepting electron pairs from other molecules and promoting catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Triethylaluminum: Similar in structure but with ethyl groups instead of butoxy and dimethyl groups.
Diisobutylaluminum hydride: Used in reduction reactions, similar in its ability to donate electrons.
Uniqueness
Butoxy(dimethyl)alumane is unique due to its specific combination of butoxy and dimethyl groups, which confer distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use.
Conclusion
This compound is a versatile and reactive organoaluminum compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it an important intermediate in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in these fields.
Propiedades
Número CAS |
1730-72-9 |
|---|---|
Fórmula molecular |
C6H15AlO |
Peso molecular |
130.16 g/mol |
Nombre IUPAC |
butoxy(dimethyl)alumane |
InChI |
InChI=1S/C4H9O.2CH3.Al/c1-2-3-4-5;;;/h2-4H2,1H3;2*1H3;/q-1;;;+1 |
Clave InChI |
FZDXUOSYZYROKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Al](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


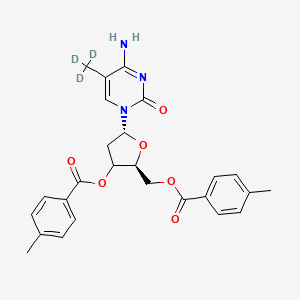
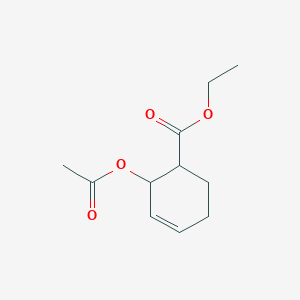
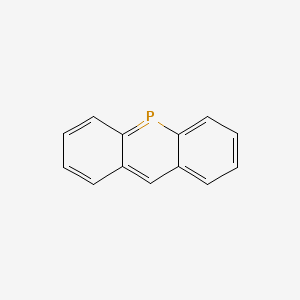
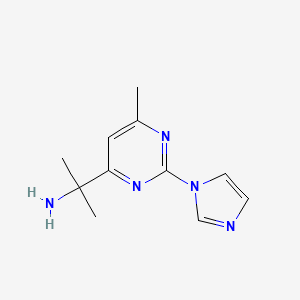

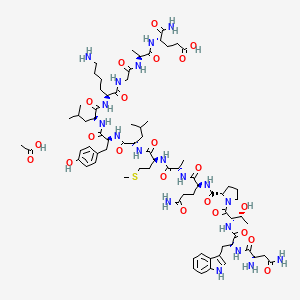
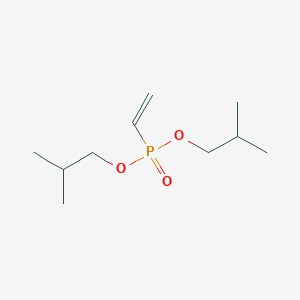

![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
